4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid
Description
4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid is a benzoic acid derivative characterized by a nitro group at the 3-position and a 2,4-dimethylphenyl-substituted amino group at the 4-position of the benzene ring. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the nitro and carboxylic acid groups, and enhanced lipophilicity from the 2,4-dimethylphenyl moiety.
Properties
IUPAC Name |
4-(2,4-dimethylanilino)-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-3-5-12(10(2)7-9)16-13-6-4-11(15(18)19)8-14(13)17(20)21/h3-8,16H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSRPKMRCHWNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid typically involves the nitration of 4-[(2,4-Dimethylphenyl)amino]benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Reduction: 4-[(2,4-Dimethylphenyl)amino]-3-aminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Scientific Research Applications
4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of nitro and amino groups with biological molecules.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related benzoic acid derivatives, focusing on substituent effects, bioactivity, and applications. Key analogs include:
4-(Methylamino)-3-nitrobenzoic Acid
- Structure: Differs by replacing the 2,4-dimethylphenyl group with a methylamino group.
- It is noted as a building block in drug formulations .
- Applications : Used in advanced drug synthesis, contrasting with the bulkier 2,4-dimethylphenyl analog, which may enhance membrane permeability in bioactive compounds.
4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic Acid (CID 3862074)
- Structure : Features a 2-chlorophenylmethyl group instead of 2,4-dimethylphenyl.
- Its molecular formula is C₁₄H₁₁ClN₂O₄ (MW: 306.70) .
- Bioactivity : Chlorinated aromatic systems are often associated with antimicrobial activity (e.g., N-(2,4-Dimethylphenyl)formamide in ), suggesting possible shared bioactivity profiles .
4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic Acid
- Structure : Substitutes 2,4-dimethylphenyl with a 3,4-difluorophenyl group.
- Properties : Fluorine atoms increase lipophilicity and metabolic stability. Molecular formula: C₁₃H₈F₂N₂O₄ (MW: 294.21) .
N’-(2,4-Dimethylphenyl)-N-methylformamidine
- Structure : Shares the 2,4-dimethylphenyl group but lacks the nitrobenzoic acid backbone.
- Bioactivity : Identified as a key metabolite in childhood short stature studies, suggesting arylalkylamine derivatives may influence growth-related pathways .
- Relevance : Indicates that the 2,4-dimethylphenyl moiety could play a role in biological signaling, though the target compound’s specific activity remains unexplored.
Structural and Functional Analysis Table
Key Research Findings
- Bioactivity Trends : Chlorine and fluorine substituents correlate with antimicrobial and metabolic stability, respectively, as seen in related compounds .
- Synthetic Relevance : Triazine-based syntheses () demonstrate methods applicable to nitrobenzoic acid derivatives, though direct protocols for the target compound are unspecified .
Biological Activity
4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid is an organic compound characterized by the presence of both a nitro group and an amino group attached to a benzoic acid structure. Its molecular formula is CHNO, and it has a molar mass of approximately 286.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The unique arrangement of functional groups in 4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid contributes to its distinct chemical properties. The nitro group may participate in redox reactions, while the amino group can engage in hydrogen bonding, influencing its interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 286.28 g/mol |
| Functional Groups | Nitro (–NO), Amino (–NH) |
| Solubility | Moderate in polar solvents |
While detailed mechanisms remain to be fully elucidated, the presence of both nitro and amino groups implies possible interactions with cellular pathways and enzymes. The nitro group may enhance the compound's reactivity, potentially allowing it to act as a prodrug or a reactive intermediate in biological systems.
Case Studies and Research Findings
- Inhibition Studies : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on certain enzymes, such as serine proteases. For instance, derivatives of benzoic acid have shown promise as inhibitors of enteropeptidase, which could be relevant for 4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid due to its structural similarities .
- Antioxidant Activity : Compounds containing nitro groups have been noted for their potential antioxidant properties. This activity could confer protective effects against oxidative stress in cells, suggesting a pathway for further investigation into the therapeutic applications of this compound.
- Cytotoxicity Assessments : In vitro studies on structurally related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. Although specific data for 4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid is lacking, its structural analogs may provide insights into its potential anticancer activity .
Future Directions
Research into 4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid should focus on:
- In Vivo Studies : To assess pharmacokinetics and bioavailability.
- Molecular Docking : To predict interactions with specific biological targets.
- Synthesis of Derivatives : To explore modifications that may enhance biological activity or selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
